molecular formula C14H13N3OS B12617434 Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- CAS No. 917909-03-6

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-

Cat. No.: B12617434
CAS No.: 917909-03-6
M. Wt: 271.34 g/mol
InChI Key: IHTMKYOLSXBEBJ-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine features an ethoxy group at the ortho position of the phenyl ring, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

CAS No.

917909-03-6

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

IHTMKYOLSXBEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Procedure:

  • A mixture of 2-amino-4-thiophenecarbonitrile and an appropriate aryl isocyanate is prepared in acetic acid.
  • The reaction is subjected to microwave irradiation at controlled temperatures (typically around 70°C) for a specified duration (e.g., 10 minutes).

Results:

  • Yields can reach up to 95% with minimal side products.
Compound Yield (%) Reaction Time Conditions
Thieno[2,3-d]pyrimidine derivative A 95 10 min Microwave (70°C)
Thieno[2,3-d]pyrimidine derivative B 84 Overnight Reflux in acetic acid

Base-Catalyzed Cyclocondensation

Procedure:

  • The reaction typically involves mixing 2-amino-4-thiophenecarbonitrile with malononitrile and sulfur in ethanol.
  • Triethylamine is used as a catalyst at room temperature for several hours.

Results:

  • This method provides a straightforward approach with high yields and purity.
Compound Yield (%) Catalyst Reaction Time
Thieno[2,3-d]pyrimidine derivative C 75 Triethylamine 5 hours

Reflux Method

Procedure:

  • The starting materials are dissolved in acetic acid and heated to reflux for about 4 hours.
  • After cooling, the mixture is treated with ice-cold water to precipitate the product.

Results:

  • Yields are generally good but may require additional purification steps.
Compound Yield (%) Reaction Time Conditions
Thieno[2,3-d]pyrimidine derivative D 82 4 hours Reflux in acetic acid

The preparation of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- can be efficiently achieved through various synthetic routes including microwave-assisted synthesis, base-catalyzed cyclocondensation, and traditional reflux methods. Each method offers unique advantages regarding yield and simplicity of execution. Continued research into optimizing these methods could further enhance the efficiency and applicability of these compounds in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cancer Research Applications

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound N-(2-ethoxyphenyl)-thieno[2,3-d]pyrimidin-4-amine has shown promising results in various studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study reported that certain derivatives inhibited the proliferation of MCF-7 cells with IC50 values ranging from 19.4 to 40.0 µM compared to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This interaction is crucial for developing targeted therapies against specific cancer types .

Antibacterial Applications

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antibacterial properties:

  • Activity Against Resistant Strains : Several synthesized thieno[2,3-d]pyrimidinediones have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). One compound showed effective inhibition at concentrations as low as 2 mg/L while maintaining low toxicity towards mammalian cells .
  • Potential for New Antibiotics : The low cytotoxicity and high antibacterial efficacy highlight the potential of these compounds as scaffolds for developing new antibiotics to combat resistant bacterial strains .

Therapeutic Uses in Inflammatory Diseases

Research has indicated that thieno[2,3-d]pyrimidine derivatives may serve as effective treatments for inflammatory diseases:

  • Luteinizing Hormone-Releasing Hormone Antagonists : A notable application includes the development of non-peptide antagonists for the luteinizing hormone-releasing hormone receptor. Compounds derived from thieno[2,3-d]pyrimidines have shown high binding affinity and potent antagonistic activity, suggesting their use in treating hormone-dependent conditions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves various modifications to enhance biological activity:

  • Synthetic Routes : Common methods include constructing the thiophene ring first or synthesizing directly from pyrimidine precursors. Recent studies have focused on optimizing these synthetic pathways to yield compounds with improved efficacy against target diseases .
  • Structure-Activity Relationships : Investigating how different substituents affect biological activity has led to the identification of key structural features necessary for enhancing potency and selectivity towards specific targets in cancer and bacterial infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter melting points, solubility, and synthetic yields. Key examples include:

Compound Name & ID Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Evidence Source
N-(4-Methoxyphenyl)-7-methyl-tetrahydro derivative (5c) 4-OCH₃ 140–142 62 IR: 3450 (NH), 1606 (C=C)
N-(4-Chlorophenyl)-7-methyl-tetrahydro derivative (5a) 4-Cl 170–172 85 IR: 3450 (NH), 1662 (C=N); ¹H NMR data
N-(4-Cyclopentylsulfonylphenyl) derivative (23) 4-SO₂C₅H₉ Not reported 56 ¹³C NMR: δ 167.54 (C=N), 63.40 (SO₂)
N-(4-Trifluoromethylsulfonylphenyl) derivative (24) 4-SO₂CF₃ Not reported 56 MS: m/z 368.1 [M+H]⁺
N-(4-Methylphenyl) derivative 4-CH₃ Not reported N/A Molecular weight: 241.31
  • Ethoxy vs. Chloro derivatives exhibit higher melting points, likely due to stronger intermolecular interactions (e.g., dipole-dipole) .
  • Sulfonyl Derivatives : Compounds with sulfonyl groups (e.g., 23, 24) show moderate yields (56%) and distinct ¹³C NMR shifts (δ 63–167 ppm), reflecting electronic effects of the sulfonyl moiety .
Anticancer Potential:
  • Tetrahydrobenzo-thienopyrimidines (5a–c): These derivatives exhibit anti-proliferative activity, with 5a (4-Cl) showing higher yield (85%) and thermal stability (MP 170–172°C), suggesting substituent-dependent efficacy .
  • Dual EGFR/HER2 Inhibitors (18b–d) : Chlorophenyl derivatives (e.g., 18b, MW 523.39) demonstrate cytotoxicity against cancer cell lines, with substituents like pyridinylmethoxy enhancing selectivity .
Antiviral Activity:
  • HCV Inhibitors : N-(cyclopropyl(phenyl)methyl) derivatives inhibit HCV replication via STAT3 suppression. The cyclopropyl group may stabilize binding interactions .
  • Thienopyrimidine-Quinoline Hybrid (39): The quinolin-8-yl substituent in compound 39 (MP 193–196°C) suggests improved intercalation or enzyme inhibition, common in antiviral scaffolds .
Antimicrobial and Antifungal Activity:
  • Tricyclic Sulfonyl Derivatives (7a–t) : Substituted phenylsulfonyl groups (e.g., 7a) show broad-spectrum activity against bacteria (e.g., E. coli) and fungi (e.g., Aspergillus niger), attributed to sulfonyl-enhanced electron withdrawal .

Key Research Findings

Substituent-Driven Bioactivity : Electron-withdrawing groups (Cl, SO₂R) enhance thermal stability and target binding, while alkoxy groups (OCH₃, OC₂H₅) improve bioavailability .

Synthetic Optimization : Sterically hindered substituents (e.g., tert-butyl in ) lower yields due to reduced nucleophilic reactivity, necessitating optimized conditions .

Structural Flexibility : Derivatives with unsaturated side chains (e.g., propargyl in ) enable further functionalization, as seen in chitinase inhibitors with high binding affinity (−9.09 kcal/mol) .

Biological Activity

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

Thieno[2,3-d]pyrimidine derivatives are characterized by their bicyclic structure that includes a thiophene ring fused with a pyrimidine ring. The specific compound N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been synthesized through various methods, including the Gewald reaction and other condensation techniques that allow for the introduction of different substituents on the core structure .

The primary biological activity of N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is attributed to its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with anti-inflammatory effects and modulation of pain perception .

Table 1: Biological Activities and Mechanisms

Biological Activity Mechanism Target
PDE4 InhibitionIncreases cAMP levelsInflammatory pathways
Anti-cancer ActivityInhibits VEGFR-2Cancer cell proliferation
Antibacterial ActivityDisrupts bacterial cell wall synthesisGram-positive and Gram-negative bacteria

Research Findings

Recent studies have highlighted various aspects of the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Anti-inflammatory and Analgesic Properties : Research indicates that compounds similar to N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anti-inflammatory effects in vitro. This is particularly relevant in conditions like arthritis where PDE4 inhibitors have shown promise in reducing inflammation .
  • Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have been studied for their potential to inhibit cancer cell growth. For instance, a recent study demonstrated that certain derivatives could effectively inhibit the VEGFR-2 receptor, leading to reduced proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Antibacterial Properties : Several thieno[2,3-d]pyrimidine compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed potent effects against multi-drug resistant strains such as MRSA .

Table 2: Summary of Biological Activities

Study Activity Assessed Results
PDE4 InhibitionIncreased cAMP levels
VEGFR-2 InhibitionIC50 values indicating efficacy
Antibacterial ActivityPotent against MRSA

Case Study 1: Anti-inflammatory Effects

In vitro studies using human peripheral blood mononuclear cells demonstrated that thieno[2,3-d]pyrimidine derivatives could significantly reduce cytokine release associated with inflammation. The mechanism was linked to the inhibition of PDE4 activity, leading to enhanced cAMP signaling pathways.

Case Study 2: Anticancer Potential

A series of thieno[2,3-d]pyrimidines were tested for their cytotoxicity against various cancer cell lines. Compound 22 exhibited the highest potency with an IC50 value significantly lower than other tested compounds. This highlights the potential for developing targeted cancer therapies based on this scaffold .

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